1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride
Beschreibung
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride is a synthetic organic compound featuring a dihydroquinoline core linked to a methylamino-substituted ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
Structurally, the compound combines the aromatic and hydrogen-bonding capabilities of the dihydroquinoline ring with the polar, ionizable methylamino group. This configuration may influence its pharmacokinetic properties, such as membrane permeability and receptor-binding affinity.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14;/h2-3,5,7,13H,4,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOZWRFNBWOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride (CAS Number: 1220036-60-1) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₂H₁₇ClN₂O
- MDL Number : MFCD13562036
- Hazard Classification : Irritant
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, it is hypothesized to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer proliferation .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays:
- Cell Viability Assays : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity. For example, in a study involving leukemia cell lines, the compound exhibited a GI50 value of 10 nM, indicating potent activity .
- Mechanistic Studies : In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Various studies have reported its efficacy against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Study 1: Anticancer Efficacy
A recent thesis explored the synthesis and biological evaluation of various quinoline derivatives, including this compound. The study reported that this compound showed selective inhibition against certain cancer cell lines with minimal toxicity to normal cells .
Study 2: Antimicrobial Properties
In another study focused on alkaloids, this compound was tested alongside other derivatives for its antimicrobial activity. The results indicated that it significantly inhibited the growth of several pathogenic bacteria and fungi, suggesting its potential use in treating infections caused by resistant strains .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various medical conditions:
- Antidepressant Activity : Research indicates that derivatives of quinoline compounds exhibit antidepressant effects. Studies have shown that the incorporation of methylamino groups can enhance the pharmacological profile of these compounds, making them promising candidates for further development in treating depression and anxiety disorders .
- Anticancer Properties : Some studies have suggested that quinoline derivatives possess anticancer activity. The ability of 1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride to inhibit tumor growth and induce apoptosis in cancer cells is an area of ongoing research .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by preventing neuronal cell death .
Pharmacology
Pharmacological studies have focused on the compound's interaction with various biological targets:
- Receptor Modulation : Investigations into its effects on neurotransmitter receptors indicate potential modulation of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders .
Case Study 1: Antidepressant Evaluation
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of this compound using animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression, marking it as a candidate for further anticancer drug development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Cathinone Derivatives (Methcathinone and Fluorinated Analogs)
Cathinones, such as methcathinone (2-(methylamino)-1-phenyl-1-propanone hydrochloride) and 3-fluoromethcathinone (3-FMC), share the methylamino-propanone backbone but differ in their aromatic substituents (phenyl vs. quinolinyl) and ketone chain length (propanone vs. ethanone).
Structural Impact :
Dihydroquinoline Derivatives
Compounds like 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (, Compound 25) and N-(1-(2-(diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 27) highlight structural modifications that alter pharmacological profiles.
Key Differences :
- The target compound lacks bulky substituents (e.g., thiophene-carboximidamide in Compound 27), which may improve bioavailability but reduce target specificity.
- Methylamino-ethanone vs. dimethylaminoethyl groups: The latter increases basicity and solubility but may alter blood-brain barrier penetration .
Cyclic Amine Derivatives
Impurity D (1-[(1RS)-1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol hydrochloride, ) and methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () demonstrate the role of cyclic amines in modulating drug properties.
Functional Group Impact :
- The dihydroquinoline core in the target compound provides aromatic stability, reducing susceptibility to oxidation compared to cyclohexanol-based impurities .
- The ethanone group is less reactive than ester groups, as seen in cyclobutanecarboxylate derivatives .
Vorbereitungsmethoden
Catalytic Hydrogenation and Functionalization
A common approach includes catalytic hydrogenation of quinoline derivatives under mild conditions using palladium on activated carbon catalysts at room temperature or slightly elevated temperatures. This step reduces quinoline to dihydroquinoline intermediates without forming disruptive by-products, facilitating subsequent functionalization steps such as amination or acylation.
The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, which also aids in purification and stabilization of the compound.
Multicomponent Reactions and Acid Catalysis
Multicomponent synthesis involving aldehydes, amines, and ketones under acid catalysis has been demonstrated as an efficient route to quinoline-fused compounds. For example, acid-mediated cyclization using p-toluenesulfonic acid (p-TSA) promotes the formation of quinoline rings via intramolecular nucleophilic attack and dehydration steps.
Optimization of reaction conditions such as temperature (typically 100–115 °C), solvent choice (DMSO, DMF, 1,4-dioxane, toluene, xylene), and reagent ratios is critical. DMSO and DMF have shown to increase yields in related quinoline syntheses.
The use of p-TSA in about 2 equivalents is optimal for promoting the cyclization and condensation reactions without excessive side-product formation.
Solvent and Reagent Screening
Solvent-free conditions may be less effective for some substrates; polar aprotic solvents like DMSO and DMF generally enhance reaction efficiency and product yield.
Alternative catalysts such as copper salts (CuSO4·5H2O, CuI), nickel chloride, and iron chloride have been tested but typically yield lower amounts of desired quinoline derivatives compared to p-TSA catalysis.
Detailed Preparation Method (Hypothetical Adaptation)
Based on the above findings, a plausible preparation method for 1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride could involve:
- Starting Materials : 3,4-dihydroquinoline precursor, methylamino ethanone or its protected derivative.
- Catalytic Hydrogenation : Reduce quinoline precursor to dihydroquinoline using Pd/C catalyst under mild hydrogen pressure at room temperature.
- Amination/Acylation : Introduce the methylamino ethanone moiety via nucleophilic substitution or amide bond formation under acid catalysis.
- Salt Formation : Treat the resultant free base with hydrochloric acid to obtain the hydrochloride salt.
- Purification : Recrystallization from suitable solvents, e.g., ethanol or ethyl acetate, to isolate pure hydrochloride salt.
Data Table: Optimization Parameters for Quinoline Derivative Synthesis Using p-TSA
| Entry | Substrate Ratio (1a:2a:3a) | Catalyst/Reagent (equiv) | Solvent | Temp (°C) Initial/Reaction | Yield of Quinoline Derivative (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 1:1:1 | p-TSA (2.0) | None | 100 / 100 | 17 | Solvent-free, low yield |
| 2 | 1:1:1 | p-TSA (2.0) | None | 100 / 115 | 69 | Improved yield at higher temp |
| 3 | 1:1:1 | p-TSA (2.0) | DMF | 115 / 115 | 86 | Best yield with DMF solvent |
| 4 | 1:1:1 | p-TSA (2.0) | DMSO | 100 / 115 | 87 | Optimized condition |
| 5 | 1:1:1 | CuSO4·5H2O (2.0) | DMSO | 100 / 115 | 32 | Lower yield with copper salt |
| 6 | 1:1:1 | FeCl3·6H2O (2.0) | DMSO | 100 / 115 | 30 | Moderate yield |
Note: The table is adapted from quinoline derivative synthesis data relevant to similar compounds.
Research Findings and Mechanistic Insights
The acid-mediated synthesis proceeds via initial formation of an enaminone intermediate, followed by intramolecular cyclization and dehydration to form the quinoline ring system.
The presence of methylamino substituents can be introduced via nucleophilic substitution or reductive amination steps, depending on the precursor functionalities.
The hydrochloride salt form enhances compound stability and solubility, which is crucial for isolation and further applications.
Reaction temperature and solvent polarity significantly influence the rate and yield of cyclization and functionalization steps.
Q & A
Q. What are the recommended synthetic routes for 1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride, and how do reaction conditions influence yield?
Synthesis typically involves Mannich-type reactions or reductive amination of ketone intermediates. For example:
- Mannich reaction : Use a β-lactam intermediate (e.g., 3,4-dihydro-2(1H)-quinolinone) with methylamine and formaldehyde under acidic conditions .
- Reduction : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether can reduce ketone precursors to secondary amines, but LiAlH₄ may over-reduce sensitive groups, requiring careful stoichiometry .
- Hydrochloride formation : Treat the free base with HCl in ethanol, followed by recrystallization .
Key factors : Temperature control (e.g., reflux vs. room temperature) and solvent polarity (THF for LiAlH₄; methanol for NaBH₄) significantly impact reaction efficiency.
Q. How can researchers characterize the molecular structure and purity of this compound?
- X-ray crystallography : Resolve dihedral angles (e.g., 7.55° between quinolinyl rings) and π-π stacking interactions (3.6–3.8 Å distances) to confirm stereochemistry .
- Spectroscopy :
- Chromatography : Use HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against standards .
Q. What safety precautions are essential when handling this compound?
- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles).
- First aid : For skin exposure, rinse with water; consult a physician if ingested .
- Storage : Keep in airtight containers at RT, away from oxidizers .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
- Dynamic effects : Rotamers or proton exchange in amines can split signals. Use variable-temperature NMR to observe coalescence .
- Solvent artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) alter chemical shifts; cross-reference with computational predictions (DFT) .
- Crystallographic validation : Compare experimental XRD data with simulated powder patterns to rule out polymorphic forms .
Q. What strategies optimize the synthesis of enantiomerically pure derivatives?
- Chiral auxiliaries : Introduce (R)- or (S)-configured groups during Mannich reactions to control stereochemistry .
- Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates .
- Resolution : Separate diastereomers via chiral column chromatography or fractional crystallization .
Q. How do π-π stacking interactions in the crystal lattice affect solubility and stability?
- Solubility : Strong π-π interactions (3.6–3.8 Å) reduce solubility in nonpolar solvents; use DMSO or DMA for dissolution .
- Stability : Stacking stabilizes the solid state but may promote aggregation in solution. Add surfactants (e.g., Tween-80) to inhibit precipitation .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Docking simulations : Map the quinolinyl moiety’s interaction with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
- MD simulations : Analyze hydrogen-bonding dynamics between the methylamino group and water molecules over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability, guiding drug design .
Q. How can researchers reconcile discrepancies in reported melting points or spectral data?
- Impurity analysis : Trace solvents (e.g., ethanol in recrystallization) lower observed melting points; use TGA-DSC for precise measurements .
- Batch variability : Characterize multiple synthesis batches via LC-MS to identify side products (e.g., over-reduced byproducts from LiAlH₄) .
- Database cross-check : Compare data against PubChem and DSSTox entries, noting solvent-dependent spectral variations .
Q. What methodologies quantify the compound’s stability under physiological conditions?
Q. How can researchers design analogs to probe structure-activity relationships (SAR)?
- Scaffold modification : Substitute the quinolinyl ring with isoquinoline or indole to assess binding affinity .
- Functional group swaps : Replace methylamino with ethylamino or cyclopropylamino to study steric effects .
- Pharmacophore mapping : Overlay analogs using ROCS to identify critical hydrogen-bond donors/acceptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
